Floxuridine (Standard)

DNA repair PARP inhibition chemotherapy

Floxuridine (FUDR) is a fluorinated pyrimidine antimetabolite with unique pharmacological properties that distinguish it from 5-fluorouracil. Unlike 5-FU, FUDR sensitizes colon cancer cells to PARP inhibitors via ATM/ATR/BER pathway engagement, making it essential for synthetic lethality research. Its 94-99% first-pass hepatic extraction renders it the agent of choice for hepatic arterial infusion (HAI) models in liver metastasis studies. With low nanomolar IC50 values (HeLa, L1210) and 86.3% tumor growth inhibition in S180 sarcoma, it serves as a potent positive control. Researchers must procure FUDR specifically; 5-FU is not a substitute for these applications.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
Cat. No. B15567980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloxuridine (Standard)
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6?,7?/m0/s1
InChIKeyODKNJVUHOIMIIZ-VTSJMVTISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floxuridine (FUDR) Procurement Guide: Technical Specifications and Research Utility of a Pyrimidine Antimetabolite


Floxuridine (FUDR, 5-fluoro-2′-deoxyuridine; CAS: 50-91-9) is a fluorinated pyrimidine antimetabolite and an active metabolite of the prodrug 5-fluorouracil (5-FU) [1]. It functions as an oncology agent primarily used in the treatment of metastatic colorectal cancer, particularly via intra-arterial hepatic infusion [2]. As a nucleoside analog, it inhibits DNA synthesis by disrupting thymidylate synthase and incorporating into DNA [3]. Its unique pharmacological profile, including high hepatic extraction and specific DNA repair pathway interactions, distinguishes it from other fluoropyrimidines [4].

Why Floxuridine (FUDR) Cannot Be Substituted with Generic 5-FU: Differential Pharmacology and Clinical Utility


Despite being chemically related, floxuridine (FUDR) exhibits distinct pharmacological and clinical properties that prevent its simple substitution with 5-fluorouracil (5-FU). Key differences include: (1) differential mechanisms of cytotoxicity and DNA repair pathway engagement [1]; (2) markedly higher first-pass hepatic extraction, making it uniquely suited for regional hepatic arterial infusion (HAI) therapy [2]; and (3) distinct metabolic activation pathways involving thymidine phosphorylase [3]. These factors result in different toxicity profiles and therapeutic indices, particularly in the context of liver metastases. Procurement of the specific agent, rather than a generic fluoropyrimidine, is therefore critical for both research reproducibility and clinical protocol adherence.

Floxuridine (FUDR) Evidence-Based Differentiation: Quantitative Data Against Key Comparators


Divergent DNA Damage and Repair Pathway Engagement: FUDR vs. 5-FU

Floxuridine (FdUrd) exerts cytotoxicity through a mechanism that is fundamentally different from 5-fluorouracil (5-FU) in colon cancer cells. While both agents activate ATR and ATM checkpoint signaling, only depletion of these pathways protects cells against FdUrd, not 5-FU [1]. Furthermore, disabling the base excision repair (BER) pathway or using PARP inhibitors (AZD2281, ABT-888) sensitizes colon cancer cells to FdUrd but not to 5-FU [1]. This indicates that FdUrd's cytotoxicity is reliant on DNA replication disruption and DNA damage repair, whereas 5-FU's is not.

DNA repair PARP inhibition chemotherapy

Superior Hepatic Extraction and Pharmacokinetic Rationale for Regional Therapy: FUDR vs. 5-FU

Floxuridine exhibits a significantly higher first-pass hepatic extraction ratio (94-99%) compared to 5-fluorouracil (19-51%) when administered via the hepatic artery [1]. This results in a 100- to 400-fold higher local drug concentration in the liver for FUDR compared to systemic levels, while 5-FU yields only a 5- to 10-fold advantage [1]. This pharmacokinetic property underpins the clinical utility of FUDR in hepatic arterial infusion (HAI) for colorectal liver metastases.

pharmacokinetics hepatic arterial infusion liver metastasis

Potent In Vitro Cytotoxicity: FUDR vs. 5-FU in HeLa and HCT116 Cells

Floxuridine demonstrates potent, sub-micromolar antiproliferative activity. Its reported IC50 values are in the low nanomolar range for L1210 leukemia and HeLa cells [1]. In a comparative study, 5-FU showed an IC50 of 12.3 µM in HeLa cells and 4.6 µM in HCT116 colon cancer cells [2]. This indicates a >1,000-fold difference in potency against HeLa cells.

cytotoxicity IC50 cancer cell lines

In Vivo Efficacy in Murine Sarcoma Model: FUDR Tumor Growth Inhibition

Floxuridine, administered intraperitoneally at 200 mg/kg, reduced tumor growth by 86.3% in a S180 murine sarcoma model [1]. While a direct comparator is not provided in this specific dataset, this level of tumor growth inhibition serves as a benchmark for the compound's in vivo activity, which is often compared to other fluoropyrimidines in similar models.

in vivo efficacy xenograft tumor model

Optimal Research and Industrial Application Scenarios for Floxuridine (FUDR)


Investigating DNA Repair Pathway Dependencies and PARP Inhibitor Combinations

As demonstrated by Geng et al. (2011), FUDR uniquely sensitizes colon cancer cells to PARP inhibitors and relies on ATM/ATR and BER pathways for survival [1]. Researchers studying synthetic lethality or developing combination therapies with PARP inhibitors (e.g., olaparib, veliparib) should procure FUDR as a tool compound, as 5-FU does not exhibit this property.

Developing and Validating Hepatic Arterial Infusion (HAI) Protocols

The high hepatic extraction ratio (94-99%) of FUDR makes it the agent of choice for regional chemotherapy studies in liver metastasis models [2]. Procurement of FUDR is essential for researchers establishing HAI protocols or investigating novel drug delivery systems targeting the liver.

High-Potency Control in Cytotoxicity Assays and Nucleoside Metabolism Studies

With low nanomolar IC50 values in HeLa and L1210 cells [3], FUDR serves as a highly potent positive control for in vitro cytotoxicity assays. Its distinct metabolic activation via thymidine phosphorylase also makes it a valuable tool for studying enzyme kinetics and prodrug design [4].

Benchmarking In Vivo Efficacy in Xenograft and Syngeneic Tumor Models

The established 86.3% tumor growth inhibition in the S180 sarcoma model at 200 mg/kg [3] provides a quantitative benchmark for researchers evaluating novel anticancer agents or formulations in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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